VEGFR-2/c-Met-IN-2

Description

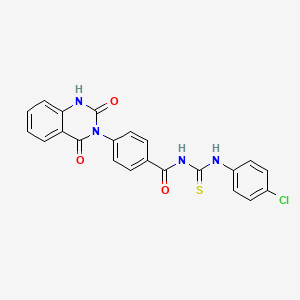

Structure

3D Structure

Properties

Molecular Formula |

C22H15ClN4O3S |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31) |

InChI Key |

USQZQKCOSSCRRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action for Vegfr 2/c Met in 2

Direct Enzymatic Inhibition of VEGFR-2 Tyrosine Kinase Activity

VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and survival. nih.gov The binding of its ligand, VEGF, triggers a cascade of events that promote the proliferation and migration of endothelial cells, the cells that line the blood vessels. nih.govmdpi.com

Competitive Binding at the ATP-Binding Site

Small molecule inhibitors targeting VEGFR-2, including dual inhibitors like VEGFR-2/c-Met-IN-2, typically function by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic domain. mdpi.comwikipedia.org The binding of VEGF to VEGFR-2 induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular tyrosine kinase domain. nih.gov This activation exposes the ATP-binding site, allowing ATP to bind and donate a phosphate (B84403) group to specific tyrosine residues on the receptor. wikipedia.org Inhibitors like this compound are designed to fit into this ATP-binding pocket, thereby preventing ATP from binding and blocking the kinase's enzymatic activity. mdpi.comwikipedia.org Molecular docking studies have shown that these inhibitors can form hydrogen bonds with key amino acid residues within the ATP-binding site of VEGFR-2, such as CYS-919 and ASP-1046, which is crucial for their inhibitory effect. nih.gov

Impact on VEGFR-2 Autophosphorylation

The binding of ATP to the VEGFR-2 kinase domain is a prerequisite for the receptor's autophosphorylation, a critical step in initiating downstream signaling. nih.gov Autophosphorylation involves the transfer of a phosphate group from ATP to specific tyrosine residues on the VEGFR-2 molecule itself. smw.ch This phosphorylation event creates docking sites for various signaling proteins that, in turn, activate multiple downstream pathways. smw.ch By competitively blocking the ATP-binding site, this compound and similar inhibitors directly prevent this autophosphorylation process. nih.govnih.gov This inhibition has been demonstrated in various studies where treatment with dual inhibitors led to a significant reduction in the phosphorylation levels of VEGFR-2 in response to VEGF stimulation. nih.govnih.govaacrjournals.org

Direct Enzymatic Inhibition of c-Met Tyrosine Kinase Activity

The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), are implicated in a wide range of cellular processes, including cell proliferation, survival, and motility. aacrjournals.org Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers and is associated with tumor progression and metastasis. nih.govnih.gov

Competitive Binding at the ATP-Binding Site

Similar to its action on VEGFR-2, this compound also targets the ATP-binding pocket of the c-Met tyrosine kinase domain. nih.gov Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, which activates its kinase function. aacrjournals.org Dual inhibitors are designed to bind to the ATP-binding site of c-Met, preventing the binding of ATP and thereby inhibiting its kinase activity. aacrjournals.org Docking studies have revealed that these inhibitors can interact with key residues in the c-Met ATP-binding site, such as MET-1160 and ASP-1222, through the formation of hydrogen bonds. nih.gov

Impact on c-Met Autophosphorylation

The binding of HGF to c-Met triggers the autophosphorylation of specific tyrosine residues (Y1234 and Y1235) within the kinase domain, which is essential for its activation and the subsequent recruitment of downstream signaling molecules. mdpi.comfrontiersin.org By competitively inhibiting ATP binding, dual inhibitors like this compound effectively block this autophosphorylation event. nih.govnih.gov Studies have shown that treatment with such inhibitors leads to a dose-dependent reduction in both constitutive and HGF-induced c-Met phosphorylation in various cancer cell lines. nih.govnih.govaacrjournals.org

Downstream Cellular Signaling Pathway Interruption

The simultaneous inhibition of both VEGFR-2 and c-Met by a single agent has a profound impact on the downstream signaling pathways that drive cancer progression. Both receptors, when activated, can trigger several common signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways. nih.govfrontiersin.org

The MAPK pathway is crucial for cell proliferation, while the PI3K/Akt pathway is a key regulator of cell survival and apoptosis (programmed cell death). nih.govfrontiersin.org By blocking the autophosphorylation of both VEGFR-2 and c-Met, dual inhibitors prevent the activation of these downstream pathways. nih.gov For instance, the inhibition of VEGFR-2 phosphorylation disrupts the Raf-1/MAPK/ERK signaling pathway, which is critical for angiogenesis. nih.govfrontiersin.org Similarly, blocking c-Met activation has been shown to inhibit AKT and ERK1/2 phosphorylation. plos.org This dual blockade leads to a multifaceted antitumor effect, including the inhibition of tumor cell proliferation, migration, and the induction of apoptosis, as well as the suppression of tumor-induced angiogenesis. nih.govnih.govplos.org

Table 1: Inhibitory Activity of Dual VEGFR-2/c-Met Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 18 | c-Met | 0.710 ± 0.160 | BaF3-TPR-Met | nih.gov |

| Compound 18 | VEGFR-2 | 3.740 ± 0.311 | HUVEC | nih.gov |

| Compound 19 | c-Met | 2.300 ± 0.100 | - | nih.gov |

| Compound 19 | VEGFR-2 | 5.000 ± 0.500 | - | nih.gov |

| E7050 | c-Met | 14 | MKN45 | nih.gov |

| E7050 | VEGFR-2 | 16 | HUVEC | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Modulation of the PI3K/Akt/mTOR Axis

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism. Both VEGFR-2 and c-Met are known to activate this pathway. mdpi.commdpi.com Upon ligand binding, both receptors can recruit and activate PI3K, which in turn phosphorylates and activates Akt. researchgate.net Activated Akt then modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth. mdpi.comresearchgate.net

The dual inhibition of VEGFR-2 and c-Met is designed to effectively shut down these activation signals. Research on various dual inhibitors demonstrates significant suppression of this pathway. For instance, studies on anilinopyrimidine-based dual inhibitors showed that these compounds could significantly suppress the phosphorylation of Akt in EBC-1 human non-small-cell lung cancer cells. nih.gov In glioblastoma cell cultures, the dual inhibitor cabozantinib (B823) was found to greatly reduce the phosphorylation of Akt, leading to an inhibition of cell growth. plos.org This disruption of the PI3K/Akt/mTOR axis is a primary mechanism by which these inhibitors exert their anti-proliferative effects. spandidos-publications.com

| Compound Class / Name | Cell Line | Target Protein | Observed Effect on PI3K/Akt/mTOR Pathway | Reference |

| Anilinopyrimidines (e.g., 3g, 18a) | EBC-1 (Lung Cancer) | p-Akt | Significant suppression of Akt phosphorylation. nih.gov | nih.gov |

| Cabozantinib (XL184) | E98 (Glioblastoma) | p-Akt | Greatly reduced phosphorylation of Akt. plos.org | plos.org |

| MJ-56 (Quinazoline derivative) | HT29 (Colorectal Cancer) | p-Akt, p-mTOR | Attenuated the PI3K/Akt/mTOR signaling pathway. spandidos-publications.com | spandidos-publications.com |

| researchgate.netmdpi.comnih.govtriazolo[4,3-a] Pyrazine (e.g., 17l) | A549 (Lung Cancer) | p-Akt | Significantly inhibited the phosphorylation of Akt. frontiersin.org | frontiersin.org |

Regulation of the MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is another critical signaling route that governs cell proliferation, differentiation, and survival. frontiersin.orgnih.gov Activation of both VEGFR-2 and c-Met leads to the stimulation of this cascade. mdpi.comrasayanjournal.co.in Phosphorylation of VEGFR-2 can activate the Raf-1/MAPK/ERK signaling pathway, ultimately promoting angiogenesis and tumor cell migration. mdpi.comfrontiersin.org Similarly, c-Met activation can trigger the same cascade, contributing to cell growth and proliferation. aacrjournals.orgmdpi.com

By inhibiting both VEGFR-2 and c-Met, dual-acting compounds effectively block these pro-growth signals. For example, in studies with pyrrolotriazine derivatives, a potent dual inhibitor (Compound 18) was shown to inhibit the downstream MAPK and PI3K signaling pathways. nih.govmdpi.com Further research on anilinopyrimidine compounds (3g and 18a) in EBC-1 lung cancer cells demonstrated that they significantly suppressed downstream signaling molecules, including Erk1/2. nih.gov Similarly, the dual inhibitor cabozantinib was shown to inhibit ERK1/2 phosphorylation in glioblastoma cells. plos.org These findings indicate that a key mechanism of action for dual VEGFR-2/c-Met inhibitors is the downregulation of the MAPK/ERK cascade.

| Compound Class / Name | Cell Line | Target Protein | Observed Effect on MAPK/ERK Cascade | Reference |

| Pyrrolotriazine (e.g., Compound 18) | HUVEC | MAPK pathway | Inhibition of the corresponding downstream MAPK signaling pathway. nih.govmdpi.com | nih.govmdpi.com |

| Anilinopyrimidines (e.g., 3g, 18a) | EBC-1 (Lung Cancer) | p-Erk1/2 | Significant suppression of Erk1/2 phosphorylation. nih.gov | nih.gov |

| Cabozantinib (XL184) | E98 (Glioblastoma) | p-ERK1/2 | Inhibitory effects on ERK1/2 phosphorylation. plos.org | plos.org |

| researchgate.netmdpi.comnih.govtriazolo[4,3-a] Pyrazine (e.g., 17l) | A549 (Lung Cancer) | p-ERK1/2 | Significantly inhibited the phosphorylation of ERK1/2. frontiersin.org | frontiersin.org |

Effects on STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is integral to processes such as cell proliferation, survival, and immune response. mdpi.com The c-Met receptor, in particular, is strongly linked to STAT3 activation. mdpi.comspandidos-publications.com Upon activation, c-Met can recruit and phosphorylate STAT3, which then dimerizes and translocates to the nucleus to regulate the transcription of target genes. mdpi.com VEGFR-2 activation has also been shown to induce STAT3 phosphorylation, contributing to the protection of endothelial cells from apoptosis. nih.gov

Given the role of both receptors in activating STAT3, a dual inhibitor is expected to effectively modulate this pathway. Research on a dual Raf/VEGFR2 inhibitor, NVP-AAL881, demonstrated that the compound markedly diminished VEGF-induced phosphorylation of STAT3 in endothelial cells. aacrjournals.org Other studies have shown that HGF/c-Met signaling promotes VEGF expression through a complex mechanism involving the STAT3 pathway, and that STAT3 inhibitors can block this effect. spandidos-publications.com Furthermore, in some cancer models, resistance to VEGFR inhibitors has been linked to the activation of c-Met, which can sustain downstream signaling. mdpi.comaacrjournals.org Therefore, the simultaneous inhibition of both receptors by a compound like this compound is a key strategy to shut down compensatory signaling and robustly inhibit the STAT3 pathway.

| Compound / Inhibitor Type | Cell Line / Model | Target Protein | Observed Effect on STAT3 Signaling | Reference |

| NVP-AAL881 (Raf/VEGFR2 inhibitor) | HUVEC (Endothelial) | p-STAT3 | Markedly diminished VEGF-induced phosphorylation of STAT3. aacrjournals.org | aacrjournals.org |

| Stattic (STAT3 inhibitor) | CT26 (Murine Colon Carcinoma) | VEGF expression | Inhibited HGF-induced VEGF expression, which is downstream of STAT3. spandidos-publications.com | spandidos-publications.com |

| SU5416 (VEGFR2 inhibitor) | HUVEC (Endothelial) | p-STAT3 | Inhibited VEGF induction of STAT3 phosphorylation. nih.gov | nih.gov |

| Regorafenib (Multi-kinase inhibitor) | TNBC models | p-STAT3 | Exerts anti-cancer effects by impacting STAT3 phosphorylation signaling. nih.gov | nih.gov |

Structure Activity Relationships Sar and Rational Design of Dual Vegfr 2/c Met Inhibitors

Identification of Key Pharmacophoric Features for Dual Target Recognition

Molecular docking and pharmacophore modeling studies have further refined these features. For VEGFR-2, key interactions often involve hydrogen bonds with the hinge region residue Cys919 and with Asp1046 in the DFG motif. mdpi.comspandidos-publications.com For c-Met, crucial hydrogen bonds are typically formed with Met1160 in the hinge region and Asp1222. mdpi.comspandidos-publications.com Successful dual inhibitors are designed to satisfy these hydrogen bonding requirements in both enzymes. For instance, a pharmacophore model for VEGFR-2 inhibitors might include three hydrogen bond donors and three hydrophobic centers, while a model for c-Met inhibitors could feature a hydrogen bond acceptor, four hydrophobic centers, and an aromatic ring. frontiersin.orgnih.gov

Structural Scaffolds Associated with Potent Dual Inhibition

Several structural scaffolds have been extensively explored for their ability to support dual VEGFR-2 and c-Met inhibition. These frameworks provide the necessary geometry and chemical features to effectively interact with both kinase targets.

The anilinopyrimidine scaffold has proven to be a versatile platform for developing potent dual c-Met and VEGFR-2 inhibitors. nih.govacs.orgnih.gov By hybridizing the anilinopyrimidine core with structural motifs from known inhibitors like cabozantinib (B823), researchers have developed compounds with nanomolar potency against both enzymes. nih.gov

For example, a series of anilinopyrimidine derivatives demonstrated that a compound featuring a cyclopropane-1,1-dicarboxamide moiety potently inhibited both c-Met and VEGFR-2 with IC₅₀ values of 8.8 nM and 16 nM, respectively. nih.gov Further structure-activity relationship (SAR) studies on this series revealed that substitutions on the aniline (B41778) and pyrimidine (B1678525) rings significantly impact potency. Privileged compounds from this class have shown potent antiproliferative effects in c-Met-addicted cell lines. nih.govacs.org A co-crystal structure of one such inhibitor with c-Met confirmed its binding mode, providing valuable insights for further SAR-guided optimization. nih.govacs.orgresearchgate.net

The indolin-2-one and oxindole (B195798) scaffolds are well-established in the realm of kinase inhibitors, with several approved drugs and clinical candidates featuring these cores. Their ability to target multiple kinases, including VEGFR-2, makes them attractive starting points for designing dual inhibitors. sci-hub.se The isatin (B1672199) moiety, a key component of these frameworks, is a versatile group found in many compounds targeting both c-Met and VEGFR2 kinases. nih.govacs.org

Rational design strategies have involved creating hybrid molecules that combine the indolin-2-one core with other pharmacophoric elements known to interact with c-Met. For instance, derivatives of 3-(triazolo-thiadiazin-3-yl)indolin-2-one have been synthesized and evaluated as dual inhibitors. nih.govacs.orgresearchgate.net These compounds aim to leverage the known anti-angiogenic properties of the isatin core while introducing moieties that enhance c-Met inhibition. nih.govacs.org Several indolin-2-one derivatives, such as SU14813 and compounds IV and V, have shown potent inhibition of VEGFR2, while others like SU11274 are effective c-Met inhibitors. acs.org This highlights the potential of this scaffold to be fine-tuned for dual activity.

Quinazoline (B50416) derivatives represent a prominent class of dual VEGFR-2/c-Met inhibitors, with some compounds demonstrating excellent potency. mdpi.comnih.gov The quinazoline ring system can effectively occupy the adenine (B156593) pocket of both kinases. nih.gov

Researchers have designed and synthesized novel series of 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea (B124793) moiety, inspired by the pharmacophore of cabozantinib. nih.gov In one study, compound 3e emerged as a potent dual inhibitor with IC₅₀ values of 83 nM for VEGFR-2 and 48 nM for c-Met. nih.gov Docking studies revealed that the α-oxo group of the quinazoline ring forms a crucial hydrogen bond with Met1160 in the adenine region of c-Met. nih.gov Another study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives identified compounds with dual inhibitory activity in the nanomolar range, with some exhibiting superior VEGFR-2 inhibition compared to cabozantinib. tandfonline.com Furthermore, frontiersin.orgmdpi.comdioxa[2,3-f]quinazoline derivatives have also shown potent dual inhibitory activity against both VEGFR-2 and c-Met. mdpi.com

Pyrimidine and thiadiazole moieties are frequently incorporated into the design of dual VEGFR-2/c-Met inhibitors due to their ability to form key hydrogen bond interactions within the kinase hinge regions. The pyrimidine core is a well-known ATP-competitive inhibitor of VEGFR-2. mdpi.com

Aminopyrimidine derivatives have been developed that exhibit nanomolar inhibition of both VEGFR-2 and c-Met. nih.gov Molecular modeling suggests that the pyrimidine nitrogen atoms can form hydrogen bonds with Cys919 of VEGFR-2 and Met1160 of c-Met. nih.gov Similarly, the introduction of a thiadiazole ring can enhance binding affinity. For example, a benzimidazole (B57391) derivative hybridized with a triazolo-thiadiazole moiety showed good cytotoxic activity, and docking studies indicated that the thiadiazole ring interacts with Cys919 of VEGFR-2, while a sulfur atom of the thiadiazole forms a hydrogen bond with Asp1222 of c-Met. mdpi.comnih.gov

Natural products offer a rich source of diverse chemical scaffolds for drug discovery. Chrysoeriol (B190785), a flavonoid compound, has been identified as a potential dual c-Met and VEGFR-2 kinase inhibitor. spandidos-publications.comspandidos-publications.comnih.gov Through virtual screening and subsequent enzymatic assays, chrysoeriol was found to have binding affinities (Kd) of 11 µM for VEGFR-2 and 12 µM for c-Met. spandidos-publications.comspandidos-publications.comnih.gov

Docking experiments revealed that chrysoeriol can efficiently bind within the active site cavities of both kinases. spandidos-publications.comspandidos-publications.com Structure-activity relationship studies of chrysoeriol and its analogs, such as engeletin (B1671289) and blumeatin (B180144) B, have provided insights into the structural requirements for dual inhibition. spandidos-publications.comspandidos-publications.com These findings suggest that natural product scaffolds like that of chrysoeriol can serve as valuable starting points for the development of novel dual VEGFR-2/c-Met inhibitors. spandidos-publications.comspandidos-publications.com

Data Tables

Table 1: Inhibitory Activity of Selected Dual VEGFR-2/c-Met Inhibitors

| Compound ID | Scaffold | VEGFR-2 IC₅₀ (nM) | c-Met IC₅₀ (nM) | Source |

|---|---|---|---|---|

| Compound 3a | Anilinopyrimidine | 16 | 8.8 | nih.gov |

| Compound 3e | Quinazoline | 83 | 48 | nih.gov |

| Compound 20 | frontiersin.orgmdpi.comdioxa[2,3-f]quinazoline | 4.8 | 5.8 | mdpi.com |

| Compound 21 | frontiersin.orgmdpi.comdioxa[2,3-f]quinazoline | 3.5 | 7.3 | mdpi.com |

| Compound 18 | Thienopyrimidine | 48 | 25 | mdpi.com |

| Chrysoeriol | Flavonoid | 11,000 (Kd) | 12,000 (Kd) | spandidos-publications.comspandidos-publications.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| VEGFR-2/c-Met-IN-2 |

| Cabozantinib |

| Foretinib (B612053) |

| Sorafenib |

| Sunitinib |

| Engeletin |

| Blumeatin B |

| SU14813 |

| SU11274 |

Ligand-Protein Interaction Analysis through Molecular Modeling

Molecular modeling is a crucial tool in understanding how dual inhibitors, such as this compound, bind to their target proteins. It provides insights into the specific interactions that are essential for inhibitory activity, guiding the rational design of more potent and selective compounds.

The ATP-binding pocket of VEGFR-2 is the primary target for small molecule inhibitors. Molecular docking and interaction analyses have identified several key amino acid residues that are critical for inhibitor binding. Among these, Cysteine 919 (Cys919) and Aspartate 1046 (Asp1046) are frequently involved in crucial hydrogen bonding interactions. nih.govacs.orgrsc.org

Cys919: This residue, located in the hinge region of the kinase domain, often forms a hydrogen bond with the inhibitor. nih.govacs.orgrsc.org The interaction with Cys919 is a key feature for many VEGFR-2 inhibitors. nih.gov

Asp1046: Situated in the DFG motif (Asp-Phe-Gly), this residue is essential for the catalytic activity of the kinase. Inhibitors commonly form a strong hydrogen bond with the backbone or side chain of Asp1046, which helps to stabilize the inhibitor in the binding pocket. nih.govacs.orgresearchgate.net

Other important residues: Besides Cys919 and Asp1046, other residues such as Glutamate 885 (Glu885), Lysine 868 (Lys868), and various hydrophobic residues including Leu840, Val848, Leu889, Val899, Val916, and Leu1035 also play significant roles in inhibitor binding through hydrogen bonds and hydrophobic interactions. nih.govvulcanchem.comtandfonline.com For instance, the chlorophenyl group of some inhibitors forms hydrophobic interactions with Leu840 and Val848. vulcanchem.com

The table below summarizes the key amino acid residues in the VEGFR-2 binding site and their roles in inhibitor interaction.

| Residue | Location/Motif | Type of Interaction |

| Cys919 | Hinge Region | Hydrogen Bond |

| Asp1046 | DFG Motif | Hydrogen Bond |

| Glu885 | - | Hydrogen Bond |

| Lys868 | - | Hydrogen Bond |

| Leu840 | - | Hydrophobic Interaction |

| Val848 | - | Hydrophobic Interaction |

| Leu1035 | - | Hydrophobic Interaction |

Similar to VEGFR-2, the kinase domain of c-Met contains a well-defined ATP-binding site that is targeted by inhibitors. Molecular modeling studies have highlighted the importance of specific amino acid residues for effective inhibitor binding.

Met1160: This residue is located in the hinge region of the c-Met kinase domain. The nitrogen atom of the inhibitor's core structure, such as a quinoline (B57606) ring, often forms a crucial hydrogen bond with the backbone of Met1160. mdpi.combiorxiv.org

Asp1222: Found in the DFG motif of c-Met, this residue is another key interaction point. The carbonyl oxygen of the inhibitor frequently forms a hydrogen bond with Asp1222, anchoring the molecule in the active site. mdpi.combiorxiv.orgsci-hub.se

Other important residues: In addition to Met1160 and Asp1222, other residues contribute to the binding affinity through various interactions. For example, π-π stacking interactions can occur with residues like Phenylalanine 1223 (Phe1223). mdpi.com Hydrophobic interactions with residues such as Phe1134 and Phe1200 also play a role in stabilizing the inhibitor-protein complex. mdpi.com

The table below outlines the critical amino acid residues in the c-Met binding site and their interaction types.

| Residue | Location/Motif | Type of Interaction |

| Met1160 | Hinge Region | Hydrogen Bond |

| Asp1222 | DFG Motif | Hydrogen Bond |

| Phe1223 | - | π-π Stacking |

| Phe1134 | - | Hydrophobic Interaction |

| Phe1200 | - | Hydrophobic Interaction |

The binding of dual inhibitors like this compound to their target kinases is a complex interplay of various non-covalent interactions.

Hydrogen Bonds: These are directional interactions that provide specificity and are critical for anchoring the inhibitor in the correct orientation within the binding pocket. As discussed, key hydrogen bonds are formed with hinge region residues (Cys919 in VEGFR-2, Met1160 in c-Met) and DFG motif residues (Asp1046 in VEGFR-2, Asp1222 in c-Met). acs.orgmdpi.comspandidos-publications.comspandidos-publications.com

Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms. While individually weak, the cumulative effect of many van der Waals contacts significantly contributes to the stability of the ligand-protein complex. acs.org

The successful design of dual inhibitors relies on optimizing these interactions to achieve high affinity and selectivity for both VEGFR-2 and c-Met.

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in the discovery and development of new drugs, including dual kinase inhibitors. These methods allow for the rapid screening of large compound libraries and provide detailed insights into the molecular basis of drug action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govfrontiersin.orgresearchgate.net This method is widely used in the initial stages of drug discovery to screen virtual libraries of compounds and identify potential hits. nih.govfrontiersin.org

The process involves placing the ligand in various conformations within the binding site of the protein and evaluating the "goodness of fit" using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. spandidos-publications.com Docking studies have been instrumental in identifying novel scaffolds for dual VEGFR-2/c-Met inhibitors and in understanding the binding modes of existing ones. spandidos-publications.comresearchgate.netacs.orgtandfonline.com For example, docking can reveal how a compound like chrysoeriol fits well within the active sites of both c-Met and VEGFR-2. nih.govspandidos-publications.comspandidos-publications.com

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture offered by molecular docking. mdpi.comnih.govfrontiersin.orgresearchgate.net By simulating the movements of atoms over time, MD can assess the stability of the predicted binding poses and the flexibility of the protein and ligand. mdpi.comfrontiersin.orgresearchgate.net

MD simulations can reveal key interactions and conformational changes that are not apparent from static models. mdpi.com For instance, simulations can confirm the stability of crucial hydrogen bonds and hydrophobic interactions over the simulation period, providing stronger evidence for the proposed binding mode. mdpi.comresearchgate.net The analysis of MD trajectories can also help in calculating binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.govfrontiersin.orgresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel chemical entities with the potential to bind to a biological target. In the context of dual VEGFR-2/c-Met inhibitors, this process involves defining the essential three-dimensional arrangement of chemical features required for activity at both kinase targets and then using this model to search large databases of chemical compounds. frontiersin.orgmdpi.com

Pharmacophore Model Generation: The development of a dual-inhibitor pharmacophore model often begins by analyzing the crystal structures of known inhibitors complexed with VEGFR-2 and c-Met. frontiersin.orgnih.gov By identifying the key interaction points—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—a consensus pharmacophore can be constructed. mdpi.com This model represents the shared structural requirements for binding to the ATP-binding sites of both kinases. mdpi.com

For instance, a successful pharmacophore model for VEGFR-2 inhibitors might highlight features like hydrogen bond donors and multiple hydrophobic centers. frontiersin.orgnih.gov Concurrently, a model for c-Met inhibitors could emphasize a hydrogen bond acceptor, several hydrophobic centers, and an aromatic ring. frontiersin.orgnih.gov The strategy is to then find compounds that satisfy the critical features of both models. mdpi.com The design of this compound, also known as compound 3e, was based on the pharmacophore of dual-acting analogues like Cabozantinib. nih.gov This involved incorporating a quinazolin-2,4(1H,3H)-dione ring to occupy the adenine pocket and an α-oxo moiety to enhance hydrogen bonding with both kinases. nih.gov

| Target Kinase | Common Pharmacophore Features | Key Amino Acid Interactions |

|---|---|---|

| VEGFR-2 | Hydrogen Bond Donors, Hydrophobic Centers. frontiersin.orgnih.gov | Cys919 (Hinge Region). mdpi.comnih.gov |

| c-Met | Hydrogen Bond Acceptor, Hydrophobic Centers, Aromatic Ring. frontiersin.orgnih.gov | Met1160 (Hinge Region). mdpi.comnih.gov |

Virtual Screening Cascade: Once a validated pharmacophore model is established, it is used as a 3D query to screen large virtual compound libraries, such as ChemDiv or ZINC. nih.govfrontiersin.org The screening process is typically sequential. First, the library is filtered using the pharmacophore model for one target (e.g., VEGFR-2). frontiersin.orgnih.gov The resulting hits, which are compounds that fit the VEGFR-2 model, are then screened against the second pharmacophore model (c-Met). frontiersin.orgnih.gov

This hierarchical approach efficiently narrows down the vast chemical space to a manageable number of potential dual-inhibitor candidates. nih.gov These candidates are then subjected to further filtering steps, including evaluation for drug-like properties and molecular docking simulations, to predict their binding affinity and orientation within the active sites of both kinases. frontiersin.orgacs.org Molecular docking studies for compound 3e (this compound) indicated that its α-oxo moiety forms a crucial hydrogen bond with the Met1160 residue in the adenine region of c-Met. nih.govresearchgate.net The final hits from this comprehensive virtual screening process are promising candidates for chemical synthesis and biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds identified through virtual screening or initial synthesis. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to build predictive models that correlate the structural features of a series of compounds with their biological activity. acs.orgfrontiersin.orgnih.gov

Model Development and Validation: To develop a 3D-QSAR model, a dataset of compounds with known inhibitory activities (IC50 values) against VEGFR-2 and c-Met is required. eurekaselect.comtandfonline.com The compounds are aligned based on a common scaffold or their docked conformation in the kinase active site. nih.goveurekaselect.com

CoMFA calculates the steric and electrostatic fields around the aligned molecules, relating variations in these fields to changes in biological activity. frontiersin.orgnih.gov

CoMSIA evaluates additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. frontiersin.orghanyang.ac.kr

The statistical robustness and predictive power of the generated models are rigorously validated. Key statistical parameters include the cross-validated correlation coefficient (q²), which should ideally be greater than 0.5 for a statistically significant model, and the non-cross-validated correlation coefficient (r²), which indicates the model's fit to the training data. frontiersin.orghanyang.ac.kr External validation using a test set of compounds confirms the model's ability to predict the activity of new molecules. frontiersin.orgeurekaselect.com

| QSAR Study Focus | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Reference |

|---|---|---|---|---|---|

| Triazolopyrazine VEGFR-2 Inhibitors | CoMFA | 0.575 | 0.936 | 0.956 | frontiersin.org |

| Triazolopyrazine VEGFR-2 Inhibitors | CoMSIA | 0.575 | 0.936 | 0.847 | frontiersin.org |

| Imidazopyrazine c-Met Inhibitors | CoMFA | 0.751 | 0.933 | - | tandfonline.com |

| Imidazopyrazine c-Met Inhibitors | CoMSIA | 0.744 | 0.950 | - | tandfonline.com |

| 2-Aminopyridine c-Met Inhibitors (Docking-based) | CoMFA | 0.563 | 0.985 | - | nih.gov |

| 2-Aminopyridine c-Met Inhibitors (Docking-based) | CoMSIA | 0.568 | 0.983 | - | nih.gov |

Lead Optimization from Contour Maps: The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. frontiersin.orgtandfonline.com These maps highlight regions around the molecule where specific properties are favorable or unfavorable for activity. For example, a green contour in a steric map indicates a region where bulky substituents would enhance activity, while a yellow contour suggests that bulk is detrimental. frontiersin.orgnih.gov Similarly, electrostatic maps show where positive or negative charges are preferred. By analyzing these maps, medicinal chemists can rationally design new analogues with modified substituents aimed at improving potency and selectivity, guiding the optimization of lead compounds into clinical candidates. eurekaselect.comtandfonline.com

Mechanisms of Acquired Resistance to Dual Vegfr 2/c Met Inhibition in Preclinical Models

Activation of Alternative Receptor Tyrosine Kinases and Bypass Pathways

One of the primary mechanisms of acquired resistance to dual VEGFR-2/c-Met inhibition is the activation of alternative signaling pathways that bypass the blocked receptors. Tumor cells can reroute their signaling through other receptor tyrosine kinases (RTKs) to maintain proliferation and survival.

Preclinical models have demonstrated that upon sustained inhibition of VEGFR-2 and c-Met, cancer cells can upregulate or activate other RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), AXL, and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govmdpi.com For instance, in models of non-small cell lung cancer (NSCLC) with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), amplification of c-Met is a known resistance mechanism. nih.gov Conversely, when both VEGFR-2 and c-Met are inhibited, cells may further adapt by activating other pathways. Activation of AXL kinase, for example, has been shown to confer resistance to EGFR-targeted therapies and can similarly compensate for VEGFR-2 and c-Met blockade. nih.gov

This activation of bypass pathways often leads to the re-phosphorylation of downstream signaling molecules like AKT and ERK, thereby restoring the signaling cascades that drive cell growth and survival. nih.govamegroups.org The activation of these alternative pathways can be driven by the overexpression of the receptors themselves or their respective ligands.

| Activated Kinase/Pathway | Downstream Effectors | Implication in Resistance |

| EGFR/HER2 | PI3K/AKT, MAPK/ERK | Sustained proliferation and survival signals despite VEGFR-2/c-Met blockade. nih.govamegroups.org |

| AXL | PI3K/AKT, NF-κB | Promotes cell survival and epithelial-to-mesenchymal transition (EMT). nih.gov |

| FGFR | PI3K/AKT, MAPK/ERK | Drives angiogenesis and cell proliferation. mdpi.com |

Adaptive Upregulation of c-Met Signaling Following VEGFR-2 Blockade

A key adaptive mechanism observed in response to anti-angiogenic therapies targeting the VEGF/VEGFR-2 axis is the compensatory upregulation of the HGF/c-Met pathway. scispace.comnih.gov Hypoxia, a common consequence of VEGFR-2 inhibition in the tumor microenvironment, is a potent inducer of both Hepatocyte Growth Factor (HGF), the ligand for c-Met, and c-Met itself. nih.gov

This adaptive upregulation creates a feedback loop where VEGFR-2 blockade inadvertently enhances the signaling of the very pathway it is co-targeting. This can lead to a more aggressive tumor phenotype characterized by increased invasion and metastasis. nih.gov Preclinical studies have shown that tumors initially sensitive to VEGFR TKIs can develop resistance through the increased expression of stromal-derived HGF, which then activates c-Met on cancer cells. scispace.com This highlights a dynamic interplay between the tumor and its microenvironment in the development of resistance.

In some preclinical models, forced overexpression of HGF in cancer cells has been shown to reduce tumor sensitivity to VEGFR TKIs and promote the formation of tortuous and abnormal blood vessels. aub.edu.lb This suggests that even with a dual inhibitor, a significant increase in the ligand HGF can potentially overcome the inhibitory effect on c-Met.

Alterations in VEGFR-2 Expression and Signaling Responsiveness

Resistance to VEGFR-2 inhibition can also arise from alterations in the receptor itself or its downstream signaling pathways. In preclinical models, endothelial cells chronically exposed to a VEGFR-2 TKI have been shown to down-regulate VEGFR-2 expression at the transcriptional level. kindai.ac.jp This reduction in the target protein can render the inhibitor less effective.

These resistant cells often lose their dependency on VEGF-mediated signaling for growth and survival, a key characteristic of vascular endothelial cells. kindai.ac.jp This suggests an "escape" from VEGFR-2 signaling dependency as a mechanism of resistance. kindai.ac.jp Furthermore, mutations in the VEGFR-2 kinase domain, although less commonly reported as a primary resistance mechanism compared to EGFR mutations, can potentially alter the inhibitor's binding affinity and efficacy. mdpi.com

| Alteration | Consequence | Reference |

| Downregulation of VEGFR-2 mRNA and protein | Reduced target for the inhibitor, decreased cell response to VEGF. | kindai.ac.jp |

| Loss of VEGF-mediated growth dependency | Endothelial cells proliferate independently of the VEGF/VEGFR-2 axis. | kindai.ac.jp |

| Kinase domain mutations | Potential to alter drug binding and reduce inhibitor efficacy. | mdpi.com |

Role of Tumor Microenvironment Components in Resistance Induction

The tumor microenvironment (TME) plays a critical role in the development of resistance to anti-angiogenic therapies, including dual VEGFR-2/c-Met inhibition. nih.gov The TME is a complex ecosystem of cancer cells, stromal cells (like fibroblasts and pericytes), immune cells, and the extracellular matrix.

As mentioned, stromal cells can be a major source of HGF, leading to adaptive c-Met activation. scispace.com Beyond HGF, other secreted factors from the TME can also contribute to resistance. For example, the angiopoietin-TIE2 signaling axis can mediate angiogenesis following anti-VEGF therapy. researchgate.net

Moreover, the physical components of the TME can limit drug delivery and create hypoxic niches that promote resistance. The interaction between cancer cells and the surrounding stroma can induce signaling pathways that promote survival and resistance. For instance, the vascular niche has been shown to facilitate acquired drug resistance to c-Met inhibitors in osteosarcoma cells by suppressing c-Met expression and activating VEGFR-2 as a compensatory pathway. mdpi.com

Genetic and Epigenetic Mechanisms of Resistance Development

While the activation of bypass pathways and microenvironmental factors are key drivers of resistance, underlying genetic and epigenetic alterations in the tumor cells also play a significant role.

Genetic Mechanisms:

Gene Amplification: Amplification of the MET gene is a well-established mechanism of resistance to EGFR inhibitors and can also contribute to resistance to dual VEGFR-2/c-Met inhibitors by increasing the amount of the target protein. nih.gov Similarly, amplification of other oncogenes that drive bypass pathways, such as HER2 or KRAS, can also lead to resistance. amegroups.orgmdpi.com

Point Mutations: Mutations in the kinase domain of c-Met (e.g., Y1230 and D1228 mutations) can interfere with the binding of type I inhibitors and are a common mechanism of resistance. mdpi.comacs.org While less frequent for VEGFR-2, mutations can still occur and impact inhibitor efficacy.

Epigenetic Mechanisms: Epigenetic modifications, such as changes in DNA methylation and histone modification, can alter gene expression without changing the DNA sequence itself. nih.gov These changes can contribute to resistance by:

Silencing of Tumor Suppressor Genes: Epigenetic silencing of genes that negatively regulate RTK signaling can lead to the hyperactivation of bypass pathways.

Upregulation of Pro-survival Genes: Changes in chromatin structure can lead to the increased expression of genes that promote cell survival and drug resistance.

Regulation of RTK Expression: Epigenetic mechanisms can also be responsible for the downregulation of target receptors like FGFR2 in some cancers, potentially altering sensitivity to targeted therapies. nih.gov

These genetic and epigenetic changes can either pre-exist in a small subpopulation of tumor cells that are then selected for during treatment, or they can arise de novo as a result of the therapeutic pressure.

Synergistic Approaches and Combination Therapies with Vegfr 2/c Met in 2 in Preclinical Research

Combination with Conventional Chemotherapeutic Agents

The combination of VEGFR-2 and c-Met pathway inhibitors with traditional cytotoxic chemotherapy is a promising strategy in preclinical cancer models. The primary rationale for this approach is the potential for synergistic or additive antitumor effects. By inhibiting angiogenesis through the VEGFR-2 pathway, the delivery of chemotherapeutic agents to the tumor microenvironment can be enhanced. Furthermore, targeting the c-Met pathway can counteract the pro-survival signals that often contribute to chemotherapy resistance.

Preclinical studies with dual VEGFR/c-Met inhibitors have explored combinations with taxanes, such as docetaxel. nih.gov The aim of such combinations is to simultaneously attack proliferating cancer cells with chemotherapy while cutting off the tumor's blood supply and inhibiting its ability to repair and metastasize.

Table 1: Representative Preclinical Findings for Dual VEGFR/c-Met Inhibition with Chemotherapy (Note: This table is illustrative of the types of findings in this research area, as specific data for "VEGFR-2/c-Met-IN-2" is not available.)

| Combination Agent | Cancer Model | Observed Effects |

| Paclitaxel (B517696) | Ovarian Cancer Xenograft | Enhanced tumor growth inhibition compared to either agent alone. |

| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Increased apoptosis and reduced cell viability. nih.gov |

| Doxorubicin | Hepatocellular Carcinoma (HCC) Orthotopic Model | Decreased tumor vascularity and suppression of metastatic nodules. |

Concurrent Targeting with Other Oncogenic Pathway Inhibitors (e.g., EGFR)

The crosstalk between different signaling pathways is a hallmark of cancer, often leading to treatment resistance. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver in many cancers, particularly Non-Small Cell Lung Cancer (NSCLC). Preclinical evidence strongly supports the combination of VEGFR-2/c-Met inhibitors with EGFR inhibitors to overcome resistance. nih.govnih.gov

Activation of the c-Met pathway is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). Therefore, the concurrent inhibition of both c-Met and EGFR can prevent or delay the emergence of resistance. Additionally, since both VEGFR-2 and EGFR pathways can contribute to angiogenesis, their simultaneous blockade can lead to a more profound anti-angiogenic effect. nih.gov

Table 2: Preclinical Synergies of VEGFR/c-Met and EGFR Inhibition (Note: This table is illustrative of the types of findings in this research area, as specific data for "this compound" is not available.)

| Combination Agent | Cancer Model | Key Findings |

| Gefitinib | EGFR-mutant NSCLC with c-Met amplification | Resensitization of resistant tumors to EGFR inhibition. nih.gov |

| Erlotinib | Head and Neck Squamous Cell Carcinoma (HNSCC) PDX | Significant reduction in tumor progression and angiogenesis. |

| Cetuximab | Colorectal Cancer (CRC) Cell Lines | Inhibition of cell proliferation and migration in vitro. |

Rationale for Combination with Immunomodulatory Agents

The tumor microenvironment is often immunosuppressive, which can limit the efficacy of immunotherapies like checkpoint inhibitors. The VEGF/VEGFR-2 signaling pathway plays a role in creating this immunosuppressive environment by promoting the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while hindering the function of cytotoxic T lymphocytes. nih.govnih.govsemanticscholar.org

By inhibiting VEGFR-2, it is hypothesized that the tumor microenvironment can be "normalized," making it more permissive to an anti-tumor immune response. This provides a strong rationale for combining VEGFR-2/c-Met inhibitors with immunomodulatory agents such as anti-PD-1/PD-L1 antibodies. nih.govnih.gov Preclinical studies have shown that such combinations can enhance T-cell infiltration into tumors and improve the efficacy of immune checkpoint blockade. nih.govnih.gov

Preclinical Studies on Efficacy Augmentation and Resistance Circumvention in Combination Regimens

For instance, in models of acquired resistance to an EGFR inhibitor, the addition of a c-Met inhibitor has been shown to restore sensitivity. nih.gov Similarly, combining anti-angiogenic therapy with chemotherapy can lead to more durable responses by targeting both the tumor cells and their supportive vasculature. nih.gov In the context of immunotherapy, the addition of a VEGFR-2 inhibitor can convert a "cold" tumor (lacking immune cells) into a "hot" tumor, thereby augmenting the efficacy of checkpoint inhibitors. nih.govnih.gov

While specific data for "this compound" is not available, the wealth of preclinical evidence for other dual VEGFR/c-Met inhibitors supports the continued investigation of these combination strategies to improve outcomes for cancer patients.

Future Research Trajectories for the Vegfr 2/c Met Dual Inhibitor Class

Development of Highly Selective and Potent Next-Generation Compounds

The initial development of dual VEGFR-2/c-Met inhibitors has paved the way for a new generation of compounds with enhanced selectivity and potency. A key strategy in their design involves combining the pharmacophores or essential structural features of selective VEGFR and c-Met inhibitors into a single molecule. researchgate.net This approach aims to create novel chemical entities that can effectively bind to the ATP-binding pockets of both kinases. researchgate.net

Future research will focus on several key areas to advance the development of these next-generation inhibitors:

Scaffold Modification: medicinal chemists will continue to explore and modify various chemical scaffolds, such as quinoline (B57606), pyrimidine (B1678525), and indolinone derivatives, to optimize their interaction with the target kinases. nih.govacs.org The goal is to enhance binding affinity and, consequently, inhibitory potency.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial in identifying the specific chemical groups and structural arrangements that contribute to the desired biological activity. researchgate.net These studies will guide the rational design of more effective and selective inhibitors.

Computational Modeling: Advanced computational techniques, such as molecular docking and pharmacophore modeling, will play an increasingly important role in predicting the binding modes and affinities of new compounds. nih.gov This will help to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Table 1: Examples of Scaffolds Used in Dual VEGFR-2/c-Met Inhibitors

| Scaffold | Key Features | Reference Compound Example |

| Quinoline | A heterocyclic aromatic compound that can be modified to interact with the hinge region of the kinase domain. | Cabozantinib (B823) |

| Pyrimidine | A nitrogen-containing heterocycle that serves as a core structure for many kinase inhibitors. | Foretinib (B612053) |

| Indolinone | A bicyclic structure that has shown potent inhibitory activity against various kinases. | Sunitinib (primarily a VEGFR inhibitor with some c-Met activity) |

Elucidation of Novel Biological Targets and Off-Target Effects for Enhanced Specificity

While the primary targets of this inhibitor class are VEGFR-2 and c-Met, a comprehensive understanding of their full biological impact requires the identification of both novel on-target effects and potential off-target interactions. Due to the structural similarities within the human kinome, many kinase inhibitors exhibit polypharmacology, meaning they can bind to multiple kinases. nih.gov

Future investigations in this area will likely involve:

Kinome-wide Profiling: Techniques such as kinome scanning and chemical proteomics will be employed to systematically screen dual inhibitors against a large panel of kinases. This will provide a detailed map of their selectivity and identify any unintended targets.

Phenotypic Screening: Cellular assays that measure specific phenotypic changes, such as effects on cell morphology, migration, or invasion, can help to uncover novel biological activities of these compounds that may not be immediately obvious from their primary targets.

Understanding Off-Target Effects: Identifying off-target interactions is critical for predicting and mitigating potential side effects. For instance, inhibition of other kinases like PDGFR, c-KIT, and FLT3 has been observed with some VEGFR inhibitors, leading to a range of toxicities. nih.gov A thorough characterization of these off-target effects will be essential for developing safer therapeutic agents.

Refinement of Preclinical Models for Predictive Efficacy and Resistance Studies

The development of robust preclinical models that accurately recapitulate the complexity of human tumors is paramount for evaluating the efficacy of dual VEGFR-2/c-Met inhibitors and understanding the mechanisms of resistance.

Future directions in preclinical modeling include:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important. These models better preserve the genetic and phenotypic heterogeneity of the original tumor compared to traditional cell line-derived xenografts.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to have specific genetic alterations found in human cancers can provide valuable insights into how tumors with different genetic backgrounds respond to therapy.

Humanized Mouse Models: To study the interaction between the immune system and the tumor microenvironment in response to therapy, mouse models with a reconstituted human immune system will be utilized.

In Vitro 3D Culture Systems: Advanced in vitro models, such as organoids and spheroids, can more closely mimic the three-dimensional architecture and cell-cell interactions of tumors, providing a more physiologically relevant platform for drug screening and resistance studies.

Investigation of Disease-Specific Applications and Biomarker Identification

A crucial aspect of future research will be to identify the specific cancer types and patient populations that are most likely to benefit from dual VEGFR-2/c-Met inhibition. This requires a deep understanding of the molecular drivers of different cancers and the development of predictive biomarkers.

Key research avenues include:

Disease-Specific Efficacy Studies: Preclinical and clinical studies will continue to evaluate the efficacy of these inhibitors in a wide range of solid tumors, including but not limited to renal cell carcinoma, non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer. nih.govcancernetwork.com

Biomarker Discovery: The identification of reliable biomarkers is essential for patient stratification. Potential biomarkers could include the expression levels of VEGFR-2 and c-Met, the presence of specific genetic mutations or amplifications in the MET gene, and the levels of circulating proteins or nucleic acids. nih.gov

Resistance Mechanisms: Investigating the molecular mechanisms that lead to acquired resistance to these inhibitors will be critical for developing strategies to overcome or prevent it. This may involve studying changes in the tumor microenvironment, activation of alternative signaling pathways, or the emergence of secondary mutations in the target kinases.

Integration of Omics Data for Deeper Mechanistic Understanding

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a systems-level understanding of the mechanisms of action of dual VEGFR-2/c-Met inhibitors and the cellular responses they elicit.

Future research will leverage these technologies to:

Transcriptomic Analysis: RNA sequencing (RNA-seq) can be used to identify changes in gene expression patterns in response to inhibitor treatment. This can reveal which signaling pathways are being modulated and identify potential biomarkers of response or resistance.

Proteomic and Phosphoproteomic Analysis: Mass spectrometry-based proteomics can provide a global view of changes in the proteome and phosphoproteome following inhibitor treatment. researchgate.net This can help to identify the downstream signaling effectors of VEGFR-2 and c-Met and uncover novel drug targets.

Metabolomic Analysis: Studying the changes in the cellular metabolome can provide insights into how these inhibitors affect tumor cell metabolism and identify metabolic vulnerabilities that could be exploited for therapeutic benefit.

Integrative Multi-Omics Approaches: The true power of omics data lies in its integration. By combining data from different omics platforms, researchers can construct comprehensive models of the cellular response to dual VEGFR-2/c-Met inhibition, leading to a deeper mechanistic understanding and the identification of novel therapeutic strategies.

Q & A

Q. What protocols ensure reproducibility in kinase inhibition assays for this compound?

- Answer : Standardize assay conditions:

- Use recombinant kinases at consistent ATP concentrations (near Km).

- Include controls for non-specific binding (e.g., inactive enzyme mutants).

- Validate results with orthogonal methods (e.g., Western blotting for phospho-Met).

- Adhere to MIAME guidelines for data reporting .

Q. How should researchers document and share negative or inconclusive results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.